molecular formula C16H16N4OS B11061770 1-(3-Hydroxypropyl)-3-(1,7-phenanthrolin-6-yl)thiourea

1-(3-Hydroxypropyl)-3-(1,7-phenanthrolin-6-yl)thiourea

Cat. No.: B11061770
M. Wt: 312.4 g/mol
InChI Key: SJKOIYWIIBFXKM-UHFFFAOYSA-N
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Description

1-(3-Hydroxypropyl)-3-(1,7-phenanthrolin-6-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, material science, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxypropyl)-3-(1,7-phenanthrolin-6-yl)thiourea typically involves the reaction of 1,7-phenanthroline with 3-chloropropanol to form an intermediate, which is then reacted with thiourea under specific conditions. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Temperature: 60-80°C
  • Catalyst: Acidic or basic catalyst

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxypropyl)-3-(1,7-phenanthrolin-6-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The thiourea moiety can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypropyl)-3-(1,7-phenanthrolin-6-yl)thiourea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Hydroxypropyl)-3-(1,10-phenanthrolin-6-yl)thiourea
  • 1-(3-Hydroxypropyl)-3-(2,9-phenanthrolin-6-yl)thiourea

Comparison

Compared to similar compounds, 1-(3-Hydroxypropyl)-3-(1,7-phenanthrolin-6-yl)thiourea may exhibit unique properties due to the specific positioning of the phenanthroline moiety. This can influence its binding affinity, reactivity, and overall effectiveness in various applications.

Properties

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

1-(3-hydroxypropyl)-3-(1,7-phenanthrolin-6-yl)thiourea

InChI

InChI=1S/C16H16N4OS/c21-9-3-8-19-16(22)20-13-10-11-4-1-6-17-14(11)12-5-2-7-18-15(12)13/h1-2,4-7,10,21H,3,8-9H2,(H2,19,20,22)

InChI Key

SJKOIYWIIBFXKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C3C(=C2N=C1)C=CC=N3)NC(=S)NCCCO

Origin of Product

United States

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